molecular formula C22H21FN2S B5210640 1-(3,3-Diphenylpropyl)-3-(4-fluorophenyl)thiourea

1-(3,3-Diphenylpropyl)-3-(4-fluorophenyl)thiourea

Cat. No.: B5210640
M. Wt: 364.5 g/mol
InChI Key: NMYMLEKDLJZMDL-UHFFFAOYSA-N
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Description

1-(3,3-Diphenylpropyl)-3-(4-fluorophenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound, in particular, may exhibit unique properties due to the presence of both diphenylpropyl and fluorophenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Diphenylpropyl)-3-(4-fluorophenyl)thiourea typically involves the reaction of 3,3-diphenylpropylamine with 4-fluorophenyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Diphenylpropyl)-3-(4-fluorophenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

1-(3,3-Diphenylpropyl)-3-(4-fluorophenyl)thiourea may have several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying enzyme inhibition or as a ligand in biochemical assays.

    Medicine: Investigated for potential therapeutic properties, such as anticancer or antiviral activities.

    Industry: Utilized in the development of new materials or as a stabilizer in polymer chemistry.

Mechanism of Action

The mechanism of action of 1-(3,3-Diphenylpropyl)-3-(4-fluorophenyl)thiourea would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorophenyl group could enhance binding affinity or selectivity towards certain biological targets.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3-Diphenylpropyl)-3-phenylthiourea: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    1-(3,3-Diphenylpropyl)-3-(4-chlorophenyl)thiourea: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.

Uniqueness

1-(3,3-Diphenylpropyl)-3-(4-fluorophenyl)thiourea is unique due to the presence of the fluorophenyl group, which can influence its electronic properties, reactivity, and interactions with biological targets. Fluorine atoms are known to enhance metabolic stability and bioavailability in medicinal compounds.

Properties

IUPAC Name

1-(3,3-diphenylpropyl)-3-(4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21FN2S/c23-19-11-13-20(14-12-19)25-22(26)24-16-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21H,15-16H2,(H2,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMYMLEKDLJZMDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=S)NC2=CC=C(C=C2)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21FN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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